Adipoyl-Coenzyme A (sodium salt)
Description
Contextualization as a Medium-Chain Acyl Coenzyme A Derivative
Adipoyl-Coenzyme A is classified as a medium-chain dicarboxylyl-CoA ester. hmdb.ca Structurally, it is an acyl-CoA carrying a 2,3,4-saturated fatty acyl chain. bovinedb.ca Its formation is a key step in the metabolism of dicarboxylic acids, which are themselves products of the ω-oxidation of fatty acids in the endoplasmic reticulum. hmdb.ca This process becomes particularly important when the primary pathway for fatty acid breakdown, mitochondrial β-oxidation, is overwhelmed or impaired. nih.gov
The metabolism of these medium-chain dicarboxylyl-CoAs, including adipoyl-CoA, is primarily handled through peroxisomal β-oxidation. nih.govnih.gov This alternative pathway serves to chain-shorten the dicarboxylic acids, preventing their toxic accumulation. nih.gov The hydrolysis of adipoyl-CoA to its free acid and coenzyme A is catalyzed by acyl-CoA thioesterases (ACOTs), with ACOT8 showing a preference for medium-chain dicarboxylyl-CoA esters like adipoyl-CoA. hmdb.ca
Table 1: Classification and Properties of Adipoyl-Coenzyme A
| Property | Description |
| Chemical Classification | Medium-chain acyl-CoA; Dicarboxylyl-CoA ester; 2,3,4-saturated fatty acyl CoA hmdb.cabovinedb.ca |
| Parent Acid | Adipic Acid |
| Formation | Intermediate in the peroxisomal β-oxidation of dicarboxylic acids. |
| Primary Metabolic Role | Intermediate in fatty acid and amino acid metabolism. nih.govnih.gov |
Significance in Intermediary Metabolism and Bioenergetics
Adipoyl-CoA is a central node in intermediary metabolism, connecting the metabolic pathways of fatty acids, the tricarboxylic acid (TCA) cycle, and amino acids. Its metabolism contributes to the cellular energy pool and provides precursors for various biosynthetic pathways.
Role in Fatty Acid Metabolism
The primary role of adipoyl-CoA in fatty acid metabolism is as an intermediate in the peroxisomal β-oxidation of dicarboxylic acids. hmdb.ca This pathway is an essential alternative to mitochondrial β-oxidation, particularly for the breakdown of dicarboxylic acids formed from the ω-oxidation of monocarboxylic fatty acids. nih.govnih.gov
The process of peroxisomal β-oxidation involves a series of enzymatic reactions that sequentially shorten the dicarboxylic acid chain. nih.gov Adipoyl-CoA is a key intermediate in this process. The breakdown of adipoyl-CoA through further β-oxidation cycles ultimately yields acetyl-CoA and succinyl-CoA. core.ac.uk The acetyl-CoA produced can then be used in various metabolic processes, including the TCA cycle for energy production. nih.gov
The regulation of adipoyl-CoA levels is crucial, and acyl-CoA thioesterases, such as ACOT8, play a role in hydrolyzing it to adipic acid and Coenzyme A, thus terminating the β-oxidation of medium-chain dicarboxylic acids. hmdb.ca
Table 2: Key Enzymes in Adipoyl-CoA Metabolism in Fatty Acid Oxidation
| Enzyme | Function | Cellular Location |
| Acyl-CoA Oxidase | Catalyzes the first step of peroxisomal β-oxidation. core.ac.uk | Peroxisome |
| L-Bifunctional Protein (EHHADH) | Involved in the hepatic β-oxidation of medium-chain dicarboxylic acids. biorxiv.org | Peroxisome |
| Acyl-CoA Thioesterase 8 (ACOT8) | Hydrolyzes medium-chain dicarboxylyl-CoA esters like adipoyl-CoA. hmdb.ca | Peroxisome |
| Carnitine Octanoyltransferase (CROT) | May be involved in the conversion of adipoyl-CoA to its carnitine ester. biorxiv.org | Peroxisome |
Interplay with Tricarboxylic Acid (TCA) Cycle
Adipoyl-CoA metabolism is directly linked to the Tricarboxylic Acid (TCA) cycle, a central hub of cellular respiration. The peroxisomal β-oxidation of dicarboxylic acids, including adipoyl-CoA, generates succinyl-CoA. core.ac.uknih.gov Succinyl-CoA is a key intermediate of the TCA cycle. nih.gov
The succinyl-CoA produced from adipoyl-CoA breakdown can be transported to the mitochondria to enter the TCA cycle, serving as an anaplerotic substrate that replenishes the cycle's intermediates. nih.gov This connection highlights the role of dicarboxylic acid metabolism in providing fuel for the central energy-producing pathway of the cell, especially under conditions of high lipid metabolism. nih.gov The conversion of adipoyl-CoA to succinyl-CoA underscores its importance in linking fatty acid degradation to cellular energy production. wayground.com
Connections to Amino Acid Metabolism
Adipoyl-CoA also has significant connections to the metabolism of certain amino acids, particularly L-lysine. nih.gov During the degradation of lysine (B10760008), the 2-oxoadipate dehydrogenase complex (OADHc) is involved in the oxidative decarboxylation of 2-oxoadipate to glutaryl-CoA. nih.govmdpi.com Research has shown that this enzyme complex exhibits a degree of promiscuity and can also act on other substrates. mdpi.com
Specifically, studies have demonstrated that the 2-oxoadipate dehydrogenase complex can catalyze the formation of adipoyl-CoA from 2-oxopimelate, a seven-carbon 2-oxo acid. mdpi.com Although this reaction is less efficient than the formation of other acyl-CoA thioesters, it points to a direct link between the catabolism of lysine-related intermediates and the generation of adipoyl-CoA. mdpi.com Furthermore, adipic acid excretion is noted to be elevated in certain inborn errors of lysine metabolism, suggesting a metabolic relationship where adipoyl-CoA may accumulate. biorxiv.org The degradation pathways of lysine, hydroxylysine, and tryptophan are major sources of glutaryl-CoA, and disruptions in these pathways can impact related metabolites like adipoyl-CoA. biorxiv.orgresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C27H45N7NaO19P3S |
|---|---|
Molecular Weight |
919.7 g/mol |
IUPAC Name |
sodium;6-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-oxohexanoic acid;hydride |
InChI |
InChI=1S/C27H44N7O19P3S.Na.H/c1-27(2,22(40)25(41)30-8-7-16(35)29-9-10-57-18(38)6-4-3-5-17(36)37)12-50-56(47,48)53-55(45,46)49-11-15-21(52-54(42,43)44)20(39)26(51-15)34-14-33-19-23(28)31-13-32-24(19)34;;/h13-15,20-22,26,39-40H,3-12H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,45,46)(H,47,48)(H2,28,31,32)(H2,42,43,44);;/q;+1;-1/t15-,20-,21-,22+,26-;;/m1../s1 |
InChI Key |
NAZYDTRQDNMHDR-WOYWZANKSA-N |
Isomeric SMILES |
[H-].CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O.[Na+] |
Canonical SMILES |
[H-].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCC(=O)O)O.[Na+] |
Origin of Product |
United States |
Biochemical Pathways Involving Adipoyl Coenzyme a
Peroxisomal Beta-Oxidation of Dicarboxylic Acids
Dicarboxylic acids (DCAs) are produced from the omega-oxidation of monocarboxylic acids. Following their activation to dicarboxylyl-CoA esters, they undergo a process of chain-shortening via beta-oxidation. nih.gov While it was once debated, it is now understood that peroxisomes, not mitochondria, are the primary site for the beta-oxidation of long-chain dicarboxylic acids like C16DCA. nih.gov
The process of fatty acid oxidation is a crucial energy source, particularly during periods of fasting. While mitochondria are the main location for the beta-oxidation of most fatty acids, peroxisomes are specialized in metabolizing a range of lipids, including very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic fatty acids. hmdb.ca Adipoyl-CoA is generated as a product of the beta-oxidation of dicarboxylic acids that were initially formed through the ω-oxidation of fatty acids in the endoplasmic reticulum. hmdb.cafoodb.ca
Specificity within Dicarboxylic Acid Catabolism
The peroxisomal beta-oxidation pathway exhibits specificity for various fatty acids, including very long-chain fatty acids, long-chain dicarboxylic acids, and bile acid intermediates. researchgate.net While both mitochondria and peroxisomes are involved in fatty acid oxidation, they have different substrate specificities. Mitochondria primarily handle the oxidation of medium- and long-chain fatty acids, whereas peroxisomes are responsible for the breakdown of more complex fatty acids. researchgate.net
The chain-shortening of dicarboxylic acids in peroxisomes generates shorter-chain dicarboxylic acids and acetyl-CoA. nih.gov Kinetic studies have shown that with decreasing chain length of the dicarboxylic acid, the maximum velocity of the oxidation process also decreases. This observation helps to explain the limited ability of peroxisomes to completely break down dicarboxylic acids and the subsequent urinary excretion of adipic acid when peroxisomal oxidation is heightened. nih.gov Acyl-CoA hydrolase 8 (ACOT8) shows a preference for hydrolyzing medium-chain dicarboxylyl-CoA esters, such as adipoyl-CoA, which terminates the beta-oxidation of these dicarboxylic acids. hmdb.cafoodb.ca
Biosynthesis of Adipic Acid (in Engineered Microbial Systems)
Adipic acid is a significant C6 dicarboxylic acid with industrial importance. nih.gov There is growing interest in producing adipic acid from renewable resources using engineered microorganisms as a more sustainable alternative to traditional petrochemical methods. nih.govresearchgate.net
Synthetic Pathway Engineering
One promising approach for the bio-based production of adipic acid involves the creation of artificial metabolic pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov A common strategy is to design a pathway that is a reversal of the beta-oxidation of dicarboxylic acids. nih.gov This synthetic route typically begins with the condensation of acetyl-CoA and succinyl-CoA to create the C6 backbone of adipic acid. nih.govsjtu.edu.cnresearchgate.net
Formation of Adipoyl-Coenzyme A Thioesters
The formation of a thioester bond between a carboxylic acid and coenzyme A is a critical activation step in many metabolic pathways. libretexts.orglibretexts.org Thioesters, such as adipoyl-CoA, are more reactive than their corresponding free carboxylic acids, enabling them to participate in subsequent enzymatic reactions. libretexts.org
The synthesis of adipoyl-CoA from adipic acid is catalyzed by an enzyme known as adipoyl-CoA synthetase or adipate-CoA ligase. ontosight.aigoogle.com This enzyme utilizes ATP to activate adipic acid, which then reacts with coenzyme A to form the adipoyl-CoA thioester. ontosight.ai The formation of thioesters is a recurring theme in biochemistry, playing a vital role in the synthesis and degradation of fatty acids, the citric acid cycle, and the biosynthesis of complex molecules. nih.govwikipedia.org The thioester linkage in adipoyl-CoA provides the necessary energy for subsequent reactions in both catabolic and anabolic pathways.
Enzymology of Adipoyl Coenzyme a Interactions
Adipoyl-Coenzyme A Synthetase Activity
Adipoyl-CoA synthetase, also referred to as adipyl-CoA ligase, is the critical enzyme that activates adipic acid by converting it into its high-energy thioester derivative, adipoyl-CoA. This activation is a prerequisite for its participation in subsequent metabolic reactions. The enzyme belongs to the large superfamily of adenylate-forming enzymes, which includes various acyl-CoA synthetases. researchgate.netnih.gov
Catalytic Mechanism and Reaction Kinetics
The catalytic mechanism of Adipoyl-CoA synthetase is analogous to that of other well-characterized acyl-CoA synthetases, such as acetyl-CoA synthetase. It proceeds via a two-step reaction. uniprot.orgyoutube.com
Adenylation: In the first step, the carboxylate group of adipic acid attacks the α-phosphate of an ATP molecule. This forms a high-energy mixed anhydride (B1165640) intermediate, adipoyl-adenylate (adipoyl-AMP), and releases pyrophosphate (PPi). The subsequent hydrolysis of PPi into two molecules of inorganic phosphate (B84403) by pyrophosphatase makes this step effectively irreversible. uniprot.orgnih.gov
Thioesterification: The thiol group of Coenzyme A (CoA) then attacks the carbonyl carbon of the adipoyl-AMP intermediate. This results in the formation of the thioester bond in adipoyl-CoA and the release of AMP. youtube.comnih.gov
The kinetics of these enzymes are evaluated by several key parameters. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing an inverse measure of the enzyme's affinity for its substrate. youtube.com The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with substrate. youtube.comyoutube.com The ratio kcat/Kₘ, known as the specificity constant or catalytic efficiency, is a measure of how efficiently an enzyme converts a substrate into a product, taking into account both binding and catalysis. youtube.combiorxiv.org
Detailed kinetic studies on specific adipoyl-CoA synthetases are emerging. For instance, research on an adipyl-CoA synthetase (ACS) from Thermobifida fusca involved in adipic acid degradation has quantified its enzymatic activity. The wild-type enzyme exhibited a specific activity of 1.48 ± 0.07 U/mg, while engineered mutants showed altered activities, highlighting the potential for improving catalytic rates through protein engineering. researchgate.net
| Enzyme Variant | Specific Activity for Adipic Acid Degradation (U/mg) | Reference |
|---|---|---|
| Wild-type | 1.48 ± 0.07 | researchgate.net |
| E210βN Mutant | 1.95 ± 0.16 | researchgate.net |
| E210βQ Mutant | 1.84 ± 0.11 | researchgate.net |
Substrate Specificity and Affinity
Adipoyl-CoA synthetases exhibit a defined range of substrate specificity. A CoA ligase identified from Penicillium chrysogenum demonstrates a high affinity for adipic acid. google.com The same enzyme shows a significantly lower affinity for other potential substrates like phenoxyacetic acid and phenylacetic acid, and it possesses very low specificity towards the short-chain fatty acid, acetic acid. google.com This indicates that the active site is structurally optimized to accommodate the six-carbon dicarboxylic acid backbone of adipate.
Other CoA ligases from the same organism have been shown to accept medium-chain length fatty acids as their preferred substrates, but can also activate amino acids such as L- and D-phenylalanine. nih.gov The ability to alter substrate specificity through mutagenesis of active site residues has been demonstrated in related enzymes, suggesting a degree of plasticity that can be exploited for biotechnological applications. nih.govresearchgate.net
Identification and Characterization of Novel Adipoyl-Coenzyme A Synthetases
Novel Adipoyl-CoA synthetases have been identified from various microbial sources, driven by interest in the biotechnological production of adipic acid and novel antibiotics. researchgate.netgoogle.com Key examples include enzymes from the fungus Penicillium chrysogenum and the bacterium Thermobifida fusca. researchgate.netgoogle.com Characterization of these enzymes involves their purification and detailed analysis of their physical and functional properties.
The purification of Adipoyl-CoA synthetase is essential for its characterization. Methodologies vary depending on the source and whether the enzyme is native or recombinant. A common modern approach involves the heterologous expression of the enzyme-encoding gene, often in Escherichia coli, with an affinity tag (e.g., a polyhistidine-tag). nih.gov The tagged protein can then be purified in a single step using immobilized metal affinity chromatography (IMAC). youtube.comnih.gov This is often followed by size-exclusion chromatography to ensure high purity. uniprot.org
For native enzymes, more traditional chromatographic techniques are employed. A purification protocol for an adipoyl-CoA synthetase from Penicillium involved an initial extraction with Triton X-100, followed by sequential column chromatography steps using Hydroxyl Apatite and Reactive Green resins. google.com Throughout the process, fractions are assayed for activity to track the enzyme. The purity of the final preparation is typically assessed by SDS-PAGE. researchgate.net
Analysis of the amino acid sequence of Adipoyl-CoA synthetases provides insight into their structure, function, and evolutionary relationships. These enzymes contain conserved domains and motifs characteristic of the acyl-CoA synthetase family. nih.gov A key feature is the "AMP-binding" domain, which is essential for the adenylation step of the reaction. uniprot.org
The complete amino acid sequence for an acetyl-CoA synthetase-like protein from Thermobifida fusca, an organism known to have adipyl-CoA synthetase activity, has been determined. researchgate.netuniprot.org Analysis of such sequences helps identify key catalytic and substrate-binding residues. For example, in related enzymes, specific arginine residues are crucial for binding the phosphate groups of CoA, while a conserved tryptophan residue in the active site often acts as a gatekeeper, limiting the size of the carboxylic acid substrate. youtube.com Comparing sequences between enzymes with different specificities, such as acetyl-CoA synthetase from P. chrysogenum and adipoyl-CoA synthetase, can reveal the molecular determinants of their distinct substrate preferences. nih.gov
| Organism | Protein (UniProt ID) | Length (Amino Acids) | Key Features | Reference |
|---|---|---|---|---|
| Thermobifida fusca (strain YX) | Amino acid adenylation (Q47NS0) | 1,074 | Contains AMP-binding domain; Classified as Acetyl-CoA synthetase-like | uniprot.org |
Other Enzymes Interacting with Adipoyl-Coenzyme A
Once synthesized, adipoyl-CoA serves as a substrate for various enzymes depending on the metabolic context. In engineered biosynthetic pathways designed to produce adipic acid, adipoyl-CoA is the final activated intermediate. Its conversion to the free acid is typically catalyzed by an acyl-CoA thioesterase . researchgate.netmdpi.com Thioesterases with broad substrate specificity, such as TesB from Acinetobacter baylyi or the mammalian peroxisomal acyl-CoA thioesterase Acot8, have been successfully used for this purpose. researchgate.netmdpi.com
Conversely, in metabolic pathways that degrade adipic acid, adipoyl-CoA is the initial substrate for a catabolic cascade, often a modified β-oxidation cycle. researchgate.net The first step in this degradation is catalyzed by an acyl-CoA dehydrogenase , which introduces a double bond into the molecule. The enzyme DcaA from Acinetobacter baylyi has been identified as a putative adipyl-CoA dehydrogenase involved in this process. mdpi.com
In the context of secondary metabolism, adipoyl-CoA can be utilized by acyltransferases . For example, in recombinant Penicillium strains engineered for the production of novel β-lactam antibiotics, an acyltransferase can use adipoyl-CoA to attach the adipoyl side chain to the cephalosporin (B10832234) nucleus, forming adipoylcephalosporins. google.com
| Enzyme Class | Example Enzyme | Source Organism | Metabolic Role/Reaction | Reference |
|---|---|---|---|---|
| Acyl-CoA Thioesterase | TesB | Acinetobacter baylyi | Hydrolysis of Adipoyl-CoA to Adipic Acid | researchgate.netmdpi.com |
| Acyl-CoA Dehydrogenase | DcaA | Acinetobacter baylyi | First step in Adipic Acid Degradation | mdpi.com |
| Acyltransferase | Acyltransferase (AT) | Penicillium chrysogenum | Synthesis of Adipoylcephalosporins | google.com |
Acyl-Coenzyme A Oxidases
Acyl-Coenzyme A oxidases (ACOX) are flavoenzymes that catalyze the initial, rate-limiting step in the peroxisomal β-oxidation of fatty acyl-CoAs. This process is crucial for the breakdown of various lipids, including dicarboxylic acids derived from the ω-oxidation of monocarboxylic fatty acids. researchgate.netgenecards.org The reaction involves the reduction of the acyl-CoA to a 2-trans-enoyl-CoA, with the electrons being transferred directly to molecular oxygen to produce hydrogen peroxide. uniprot.org
Peroxisomal fatty acyl-CoA oxidase is responsible for the oxidation of medium-chain dicarboxylic acid Coenzyme A esters. researchgate.net Studies on purified rat liver peroxisomal fatty acyl-CoA oxidase have demonstrated its activity with Adipoyl-CoA (referred to as DC6-CoA). researchgate.net Kinetic analyses revealed that as the chain length of the dicarboxylyl-CoA substrate decreases, the Michaelis constant (K_m) increases, indicating lower binding affinity. researchgate.net For Adipoyl-CoA, this results in a higher K_m value compared to longer-chain dicarboxylyl-CoAs like sebacyl-CoA (DC10-CoA) and suberyl-CoA (DC8-CoA). researchgate.net Furthermore, these substrates, including Adipoyl-CoA, exhibit substrate inhibition, which becomes more pronounced with decreasing chain length. researchgate.net This kinetic behavior helps to explain the limited capacity of peroxisomes to completely shorten dicarboxylates, leading to the urinary excretion of adipic acid when the peroxisomal oxidation pathway is overloaded. researchgate.net
Table 1: Kinetic Parameters of Rat Liver Peroxisomal Fatty Acyl-CoA Oxidase for Dicarboxylyl-CoA Substrates
| Substrate | Chain Length | K_m (µM) | Relative V_max | Substrate Inhibition Constant (K_i) (µM) |
|---|---|---|---|---|
| Adipoyl-CoA (DC6-CoA) | C6 | 250 | 1.0 | 300 |
| Suberoyl-CoA (DC8-CoA) | C8 | 100 | 1.0 | 500 |
| Sebacoyl-CoA (DC10-CoA) | C10 | 50 | 1.0 | >1000 |
| Dodecanedioyl-CoA (DC12-CoA) | C12 | 25 | 1.0 | >1000 |
Data sourced from kinetic studies on purified rat liver peroxisomal fatty acyl-CoA oxidase. researchgate.net
Thioesterases
Acyl-CoA thioesterases (ACOTs) are a diverse group of enzymes that catalyze the hydrolysis of acyl-CoA esters into a free fatty acid and Coenzyme A (CoASH). nih.gov This activity is vital for regulating the intracellular concentrations of acyl-CoAs, free fatty acids, and CoASH. nih.gov Several ACOT isoforms exist, localized in different cellular compartments, including peroxisomes, mitochondria, and the cytosol. nih.gov
Within the ACOT family, Acyl-CoA Thioesterase 8 (ACOT8), also known as PTE-2, is a peroxisomal enzyme that shows significant activity towards dicarboxylyl-CoA esters. uniprot.orgresearchgate.net Research has demonstrated that ACOT8 preferentially hydrolyzes medium- to long-chain dicarboxylyl-CoAs. uniprot.org Specifically, Adipoyl-CoA has been identified as a substrate for ACOT8. uniprot.orgresearchgate.net ACOT8, along with ACOT4, is believed to be responsible for terminating the β-oxidation of medium-chain dicarboxylic acids by releasing the free dicarboxylic acid, which can then be excreted. uniprot.org ACOT8 displays broad substrate specificity, hydrolyzing a range of straight-chain saturated and unsaturated acyl-CoAs, typically from C2 to C20, as well as bile acid-CoAs. nih.govnih.gov
Table 2: Substrate Specificity of Acyl-CoA Thioesterase 8 (ACOT8)
| Substrate Class | Specific Examples | Activity |
|---|---|---|
| Dicarboxylyl-CoAs | Glutaryl-CoA, Adipoyl-CoA , Suberyl-CoA, Sebacyl-CoA | High |
| Medium-Chain Acyl-CoAs | Decanoyl-CoA | High |
| Long-Chain Acyl-CoAs | Palmitoyl-CoA | Moderate |
| Bile Acid-CoAs | Choloyl-CoA, Chenodeoxycholoyl-CoA | High |
This table summarizes the known substrate classes for ACOT8, highlighting its preferential activity towards dicarboxylyl-CoAs like Adipoyl-CoA. uniprot.orgnih.gov
Acyl-Coenzyme A Dehydrogenases
Acyl-Coenzyme A dehydrogenases (ACADs) are a family of mitochondrial flavoenzymes that catalyze the first step of β-oxidation for a wide array of acyl-CoA esters. nih.gov This reaction introduces a trans double bond between the α- and β-carbons of the acyl-CoA substrate. nih.gov The ACAD family is categorized based on substrate specificity for varying fatty acid chain lengths, including short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases. proteopedia.orgnih.gov
While peroxisomal oxidation is a major pathway for dicarboxylic acid degradation, studies have shown that mitochondria also contribute to this process. Research investigating the activity of mitochondrial ACADs with dicarboxylyl-CoAs has revealed that Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is capable of utilizing these molecules as substrates. Specifically, MCAD exhibits activity with both six-carbon (Adipoyl-CoA) and twelve-carbon dicarboxylyl-CoAs. In mouse liver, the capacity for dehydrogenation of these dicarboxylyl-CoA substrates was significantly diminished in MCAD knockout models, confirming the role of this enzyme in their metabolism. However, it is noteworthy that while MCAD can degrade dicarboxylyl-CoAs, the expression of peroxisomal fatty acid oxidation enzymes is more significantly upregulated in response to a diet rich in dicarboxylic acids, suggesting that the peroxisomal pathway is the primary inducible route for their degradation.
Table 3: Activity of Mitochondrial Acyl-CoA Dehydrogenases with Dicarboxylyl-CoA Substrates
| Enzyme | Substrate(s) | Relative Activity |
|---|---|---|
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Adipoyl-CoA (DC6-CoA), Dodecanedioyl-CoA (DC12-CoA) | Active |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Not specified for dicarboxylyl-CoAs | Likely low or no activity |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Not specified for dicarboxylyl-CoAs | Likely low or no activity |
This table summarizes the known activity of MCAD with dicarboxylyl-CoA substrates, including Adipoyl-CoA.
Structural Biology of Adipoyl-Coenzyme A Binding Enzymes
The specific recognition and binding of Adipoyl-CoA by enzymes are governed by the three-dimensional architecture of their active sites and the dynamic conformational changes that occur upon substrate binding.
Active Site Architecture and Ligand Recognition
In enzymes like medium-chain acyl-CoA dehydrogenase (MCAD), the active site forms a cavity that binds the acyl-CoA substrate. researchgate.net The substrate is positioned in close proximity to the FAD cofactor, which is essential for the dehydrogenation reaction. researchgate.net The binding pocket is lined with specific amino acid residues that determine the substrate specificity based on chain length and chemical properties. researchgate.net For a dicarboxylate like Adipoyl-CoA, the presence of a terminal carboxyl group in place of a methyl group requires specific interactions for stable binding. The active site must be able to accommodate the polarity of this second carboxyl group. It is likely that polar or charged residues within the distal end of the binding pocket form hydrogen bonds or electrostatic interactions with the terminal carboxylate of Adipoyl-CoA, anchoring it in a productive conformation for catalysis.
The catalytic mechanism of ACADs involves a crucial glutamate (B1630785) residue that acts as a base to abstract a proton from the α-carbon of the substrate. researchgate.net In MCAD, this catalytic base is Glu-376. researchgate.net The substrate's carbonyl oxygen is stabilized through hydrogen bonding with the 2'-hydroxyl group of the FAD's ribityl chain and the backbone N-H group of the catalytic glutamate. nih.gov This arrangement properly orients the substrate for the subsequent hydride transfer to the FAD. researchgate.net The recognition of Adipoyl-CoA would involve the precise positioning of its dicarboxyl-acyl chain within this intricate network of interactions to facilitate catalysis.
Subcellular Compartmentalization and Adipoyl Coenzyme a Metabolism
Mitochondrial Metabolic Functions
Mitochondria are the primary sites of fatty acid oxidation for energy production. hmdb.ca While peroxisomes handle the initial breakdown of certain lipids, mitochondria are essential for their complete catabolism. researchgate.net
There is a significant metabolic interplay between peroxisomes and mitochondria in the degradation of dicarboxylic acids. nih.gov Peroxisomal beta-oxidation only shortens the carbon chain of these molecules, and the resulting products, including acetyl-CoA and medium-chain acyl-CoAs, must be transported to mitochondria for complete oxidation to CO2 and water. researchgate.net
Adipoyl-CoA, a six-carbon dicarboxylyl-CoA, is a substrate for the mitochondrial enzyme medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov Studies with recombinant human MCAD have shown its activity with six-carbon dicarboxylyl-CoAs. nih.gov Furthermore, in MCAD knockout mice, the ability to dehydrogenate these substrates is significantly reduced. nih.gov This indicates that mitochondria, and specifically MCAD, contribute to the degradation of adipoyl-CoA. nih.gov The breakdown of dicarboxylic acids in mitochondria ultimately yields acetyl-CoA and succinyl-CoA, the latter of which is anaplerotic, meaning it can replenish intermediates of the TCA cycle. nih.gov The transport of these acyl groups into the mitochondrial matrix is generally facilitated by the carnitine shuttle system. hmdb.cayoutube.com
Table 2: Mitochondrial Enzymes in Adipoyl-CoA Metabolism
| Enzyme | Location | Function |
|---|---|---|
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Mitochondrial Matrix | Catalyzes the initial dehydrogenation step in the beta-oxidation of medium-chain fatty acyl-CoAs, including Adipoyl-CoA. nih.gov |
Mitochondrial dynamics, the balance between mitochondrial fusion and fission, are crucial for maintaining mitochondrial health and function. nih.gov These processes are influenced by the metabolic state of the cell, including lipid metabolism. imrpress.com While direct studies on the influence of adipoyl-CoA on mitochondrial dynamics are lacking, its role in fatty acid oxidation provides an indirect link. The process of fatty acid β-oxidation is a major function of the mitochondrial matrix. nih.gov Alterations in fatty acid metabolism can impact mitochondrial function and, consequently, their morphology. nih.gov For instance, an overload of fatty acids can lead to mitochondrial stress and fragmentation (fission). nih.gov Conversely, efficient fatty acid oxidation is associated with a healthy, fused mitochondrial network. frontiersin.org Proteins involved in mitochondrial fusion, such as Mitofusin 2 (Mfn2), have been shown to interact with proteins on the surface of lipid droplets, suggesting a physical and functional link between lipid stores and mitochondrial dynamics. mdpi.com Given that adipoyl-CoA is an intermediate in fatty acid metabolism, its flux and concentration could potentially influence the metabolic signals that regulate the machinery of mitochondrial fission and fusion.
Cytosolic Metabolic Interplay and Transport Mechanisms
The cytosol is the central hub connecting the metabolic activities of various organelles. The journey of dicarboxylic acids from their site of origin to their breakdown in peroxisomes and mitochondria involves cytosolic transport. Dicarboxylic acids are formed in the cytosol from hydroxylated fatty acids that are initially processed in the endoplasmic reticulum. nih.gov They are then converted to their CoA esters, a step catalyzed by an as-yet-unidentified acyl-CoA synthase. nih.gov
The transport of adipoyl-CoA and other acyl-CoAs between subcellular compartments is a critical aspect of its metabolism. While the canonical view has been that coenzyme A is synthesized de novo within the cell cytosol, the transport of its acylated forms is more complex. nih.gov The transport of acyl groups into the mitochondria for beta-oxidation is well-characterized and involves the carnitine shuttle, where the acyl group is transferred from CoA to carnitine, transported across the mitochondrial membranes, and then transferred back to CoA in the mitochondrial matrix. hmdb.cayoutube.com O-Adipoylcarnitine is the carnitine ester of adipic acid and is classified as a medium-chain acylcarnitine, which facilitates this transport. hmdb.ca The transport of dicarboxylyl-CoAs into peroxisomes is less understood but is essential for their degradation. The movement of metabolites out of the peroxisome, such as the chain-shortened acyl-CoAs destined for the mitochondria, also requires transport mechanisms across the peroxisomal membrane and through the cytosol. researchgate.net Recent research using advanced techniques to quantify metabolites in subcellular compartments has revealed distinct acyl-CoA profiles in the cytosol, mitochondria, and nucleus, highlighting the compartmentalized nature of metabolism and the importance of transport mechanisms. nih.gov
Regulation of Adipoyl Coenzyme a Levels and Activity
Regulation of Synthesis and Degradation Pathways
The availability of adipoyl-CoA is fundamentally controlled by the pathways that synthesize and degrade its precursor, coenzyme A (CoA), as well as the enzymes that directly produce and consume adipoyl-CoA itself.
Coenzyme A is an essential cofactor in a vast number of metabolic reactions, acting as a carrier for acyl groups. nih.govstandardofcare.comwikipedia.org Its synthesis is a universal and highly regulated process, starting from pantothenate (vitamin B5), cysteine, and ATP. nih.govwikipedia.orgresearchgate.net The regulation of CoA biosynthesis is crucial for maintaining the necessary pool of this cofactor for the generation of various acyl-CoAs, including adipoyl-CoA.
Conversely, the degradation of CoA and its thioesters is also a controlled process that helps to regulate their intracellular levels. nih.govnih.gov This degradation occurs through distinct intracellular and extracellular pathways mediated by specific hydrolases. nih.govnih.gov Intracellularly, a family of enzymes known as Nudix (Nucleoside diphosphate (B83284) linked moiety X)-type hydrolases are responsible for the degradation of CoA and some acyl-CoAs within specific subcellular compartments like the mitochondria and peroxisomes. nih.govrug.nl The activity of these enzymes plays a key role in managing the size and composition of subcellular acyl-CoA pools. nih.gov The balance between CoA synthesis and degradation ensures metabolic flexibility, allowing cells to adapt to different nutritional states, such as fed versus fasted conditions. nih.gov
The regulation of these synthesis and degradation pathways for the general CoA pool directly impacts the availability of CoA for the synthesis of adipoyl-CoA, thereby controlling its concentration within the cell.
Allosteric Regulation by Adipoyl-Coenzyme A and Related Acyl-CoAs
Allosteric regulation is a critical mechanism for the rapid control of enzyme activity, where a molecule binds to an enzyme at a site other than the active site, causing a conformational change that alters the enzyme's function. wikipedia.orgnumberanalytics.comyoutube.com Acyl-CoA molecules, including adipoyl-CoA and its relatives, are known to act as allosteric regulators for numerous enzymes, thereby influencing a wide range of metabolic pathways. nih.govwikipedia.org
For instance, long-chain fatty acyl-CoAs can allosterically inhibit acetyl-CoA carboxylase (ACC), the enzyme responsible for the first committed step in fatty acid synthesis. nih.govwikipedia.orgnih.gov This feedback inhibition prevents the overproduction of fatty acids. Conversely, citrate (B86180) acts as an allosteric activator of ACC. youtube.comyoutube.com Similarly, acetyl-CoA itself can allosterically regulate enzymes such as pyruvate (B1213749) dehydrogenase kinase. wikipedia.org
Given its structure as a dicarboxylic acyl-CoA, it is plausible that adipoyl-CoA exerts allosteric control over enzymes involved in its own metabolism or in related pathways. This type of regulation allows for a rapid response to changes in the concentration of adipoyl-CoA, enabling the cell to maintain metabolic homeostasis. The binding of adipoyl-CoA or related molecules to allosteric sites can either enhance or inhibit enzyme activity, providing a sensitive and immediate form of metabolic control.
| Regulator | Target Enzyme | Effect | Metabolic Pathway Affected |
| Long-chain fatty acyl-CoAs | Acetyl-CoA Carboxylase (ACC) | Inhibition | Fatty Acid Synthesis |
| Citrate | Acetyl-CoA Carboxylase (ACC) | Activation | Fatty Acid Synthesis |
| Acetyl-CoA | Pyruvate Dehydrogenase Kinase | Activation | Glucose Metabolism |
| AMP | AMP-activated Protein Kinase (AMPK) | Activation | Cellular Energy Homeostasis |
| ATP | Phosphofructokinase | Inhibition | Glycolysis |
This table provides examples of allosteric regulation by various acyl-CoAs and related metabolites, illustrating the principles that likely apply to adipoyl-CoA.
Post-Translational Modifications Affecting Related Enzymes and Proteins
Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis and are a fundamental mechanism for regulating protein function, localization, and stability. wikipedia.orgthermofisher.com Acyl-CoAs, including those structurally related to adipoyl-CoA, are donors for a variety of PTMs, primarily through the acylation of lysine (B10760008) residues. nih.govnih.gov
Protein acylation involves the transfer of an acyl group from an acyl-CoA molecule to a protein, most commonly on the ε-amino group of a lysine residue. nih.gov This modification neutralizes the positive charge of the lysine residue and can introduce a bulky group, leading to significant changes in protein structure and function. nih.gov
Several types of dicarboxylic acylations that are structurally analogous to adipoylation have been identified and studied:
Succinylation: The addition of a succinyl group from succinyl-CoA.
Glutarylation: The addition of a glutaryl group from glutaryl-CoA.
HMGylation: The addition of a 3-hydroxy-3-methylglutaryl group from HMG-CoA.
These modifications have been found on a wide range of proteins, particularly those involved in metabolism. nih.govnih.gov The addition of these acidic acyl groups can have a more profound impact on protein structure than acetylation due to the introduction of a negative charge. nih.gov
While some acylation events are catalyzed by specific acyltransferase enzymes, there is substantial evidence for non-enzymatic acylation of proteins by reactive acyl-CoA species. nih.govwustl.edunih.govfrontiersin.org Certain acyl-CoAs, particularly dicarboxylic acyl-CoAs like succinyl-CoA and glutaryl-CoA, can undergo intramolecular catalysis. nih.gov This process involves the terminal carboxylic acid of the acyl group acting as a general base to facilitate the formation of a highly reactive cyclic anhydride (B1165640) intermediate. nih.gov This intermediate then readily reacts with nucleophilic residues on proteins, such as lysine, leading to acylation. nih.govnih.govfrontiersin.org The rate of this non-enzymatic acylation is influenced by the concentration of the acyl-CoA and the local pH. nih.gov
Protein acylation can significantly alter the catalytic activity and function of enzymes and other proteins. rug.nl The changes in charge, size, and hydrophobicity resulting from acylation can affect:
Enzyme kinetics: By altering the conformation of the active site or allosteric sites.
Protein-protein interactions: By modifying interaction surfaces.
Protein stability: By either protecting from or targeting for degradation.
Subcellular localization: By altering signaling motifs.
| Modification | Acyl-CoA Donor | Key Features | Impact on Protein |
| Succinylation | Succinyl-CoA | Adds a C4 dicarboxylic group; introduces a negative charge. | Alters protein charge, structure, and function; implicated in metabolic regulation. |
| Glutarylation | Glutaryl-CoA | Adds a C5 dicarboxylic group; introduces a negative charge. | Similar to succinylation, affects enzyme activity and protein interactions. |
| HMGylation | HMG-CoA | Adds a 3-hydroxy-3-methylglutaryl group. | A recently discovered modification with roles in metabolic disorders. |
| Acetylation | Acetyl-CoA | Adds a C2 acyl group; neutralizes positive charge. | A widespread modification regulating gene expression and enzyme activity. |
This table summarizes key features of various protein acylations that are relevant for understanding the potential impact of adipoylation.
Advanced Methodologies for Adipoyl Coenzyme a Research
Quantification in Biological Samples
Accurate measurement of adipoyl-CoA in biological matrices is challenging due to its low intracellular concentrations and inherent instability. Several advanced methods have been developed to overcome these hurdles, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet Detection
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of CoA and its thioester derivatives. Taking advantage of the adenosine (B11128) moiety in the CoA structure, these compounds can be detected by their UV absorbance, typically around 254–260 nm. This method allows for the simultaneous detection of multiple CoA species.
For the specific analysis of adipoyl-CoA, a typical HPLC setup might involve a C18 reversed-phase column. google.comnih.gov The mobile phase often consists of a gradient system, for example, starting with a high percentage of an aqueous buffer like sodium phosphate (B84403) and gradually increasing the concentration of an organic solvent such as acetonitrile (B52724). google.comnih.gov A study detailing the formation of adipoyl-CoA ester reported a retention time of 11.4 minutes using an eluent of 5% acetonitrile in 25 mM sodium phosphate buffer at pH 6.5. google.com
The detection limit for this technique is generally in the picomole range, approximately 3–12 pmol. It is important to note that sample preparation is critical. To prevent the oxidation of free CoASH, a reducing agent like tris-(2-carboxyethyl)phosphine (TCEP) is often included, as common reducing agents like DTT can interfere with HPLC detection. Furthermore, the stability of some CoA species, including succinyl-CoA which is structurally related to adipoyl-CoA, is pH-dependent, necessitating careful pH control during sample extraction and analysis.
Interactive Table: HPLC Parameters for Adipoyl-CoA Analysis
| Parameter | Details | Source |
| Column | C18 Reversed-Phase | google.comnih.gov |
| Mobile Phase | Gradient of aqueous buffer (e.g., sodium phosphate) and organic solvent (e.g., acetonitrile) | google.comnih.gov |
| Detection | UV absorbance at 254-260 nm | |
| Reported Retention Time | 11.4 minutes for adipoyl-CoA ester | google.com |
| Detection Limit | 3-12 pmol |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for quantifying short-chain acyl-CoAs, including adipoyl-CoA, in biological samples. nih.gov This technique couples the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry, allowing for the accurate identification and quantification of analytes even in complex matrices. nih.govnih.gov
A key advantage of LC-MS/MS is its ability to simultaneously measure a wide range of CoA intermediates and short-chain acyl-CoAs in a single run. nih.gov Sample preparation often involves deproteinization using an agent like 5-sulfosalicylic acid (SSA), which has the benefit of not requiring removal by solid-phase extraction (SPE) prior to analysis, thus preserving compounds that might otherwise be lost. nih.gov The LC-MS/MS method demonstrates linearity over a broad concentration range and offers sensitive lower limits of detection and quantitation. nih.gov For instance, a method for fatty acid quantification using LC-MS on a triple quadrupole instrument reported limits of detection in the range of 5-100 nM. nih.gov
Interactive Table: Key Features of LC-MS/MS for Acyl-CoA Analysis
| Feature | Description | Source |
| Sensitivity | High, with detection limits often in the nanomolar range. | nih.gov |
| Specificity | Excellent, due to the use of tandem mass spectrometry for detection. | nih.govnih.gov |
| Multiplexing | Allows for the simultaneous quantification of multiple acyl-CoAs and CoA biosynthetic intermediates. | nih.gov |
| Sample Preparation | Simplified by using agents like 5-sulfosalicylic acid (SSA) that do not require subsequent removal. | nih.gov |
| Linearity | Demonstrates a linear detection of analytes across a wide concentration range. | nih.gov |
Radiochemical Assays
Radiochemical assays offer a highly sensitive method for the quantification of acyl-CoA esters. These assays typically involve the use of a radiolabeled substrate, such as [14C]adipic acid, to produce radiolabeled adipoyl-CoA. The amount of the radiolabeled product is then quantified, providing a measure of the original analyte concentration. nih.govnih.gov
One approach involves separating the radiolabeled acyl-CoA esters using reverse-phase radio-HPLC. nih.gov This method allows for the quantitative isolation and analysis of acyl-CoA esters from biological samples like mitochondrial incubations. nih.gov The use of radiolabeling provides direct and unambiguous measurements of the acyl-CoA esters. nih.gov While highly sensitive, these assays require specialized equipment for handling and detecting radioactivity and the synthesis of radiolabeled precursors.
Spectrophotometric and Fluorometric Enzyme Cycling Methods
Spectrophotometric and fluorometric enzyme cycling methods provide an alternative for quantifying CoA species. These assays are based on the enzymatic conversion of the target molecule, which is coupled to a reaction that produces a detectable change in absorbance or fluorescence.
For example, a fluorometric assay for fatty acyl-CoA involves a series of enzymatic reactions that utilize fatty acyl-CoA as a substrate, ultimately leading to the formation of a fluorescent product. bioassaysys.com The fluorescence intensity is directly proportional to the concentration of fatty acyl-CoA in the sample. bioassaysys.com These assays can be highly sensitive, with detection ranges for some kits reported to be between 0.3 to 100 µM. bioassaysys.com They can be adapted for high-throughput screening in a 96-well plate format. bioassaysys.com A common enzymatic cycling method for CoASH and acetyl-CoA involves monitoring the generation of NADH, which absorbs light at 340 nm. The detection limit for this type of assay is typically in the range of 20–40 pmol.
In Vitro Enzymatic Assay Development and Optimization
The development and optimization of in vitro enzymatic assays are crucial for characterizing enzymes that synthesize or utilize adipoyl-CoA, such as adipoyl-CoA synthetase. google.com These assays are essential for determining enzyme kinetics, substrate specificity, and the effects of inhibitors or activators.
A typical assay for adipoyl-CoA synthetase activity involves incubating the enzyme with its substrates: adipic acid, Coenzyme A (CoA), and ATP in a suitable buffer. google.com The formation of adipoyl-CoA is then measured over time. google.com The optimization of such an assay involves systematically varying parameters like pH, temperature, and the concentrations of substrates and cofactors (e.g., Mg2+) to achieve maximal enzyme activity. google.comnih.gov The stability of the enzyme is also a critical factor, and stabilizing agents like glycerol (B35011) or reducing agents such as dithiothreitol (B142953) (DTT) may be necessary. google.com
The design of experiments (DoE) approach can significantly accelerate the optimization process by allowing for the simultaneous evaluation of multiple variables, identifying the factors that significantly affect enzyme activity and determining the optimal assay conditions more efficiently than the traditional one-factor-at-a-time approach. nih.gov
The detection of the product, adipoyl-CoA, can be achieved through various methods, including the HPLC-UV method described previously. google.com Alternatively, activity staining in a gel after electrophoresis can be used to identify the enzyme based on the formation of a byproduct, such as the precipitation of pyrophosphate with calcium. google.com
Interactive Table: Considerations for In Vitro Adipoyl-CoA Synthetase Assay
| Factor | Consideration | Source |
| Substrates | Adipic acid, Coenzyme A, ATP | google.com |
| Cofactors | Mg2+ | google.com |
| Enzyme Stability | Addition of glycerol or reducing agents (e.g., DTT) may be required. | google.com |
| Assay Conditions | pH, temperature, and substrate concentrations need to be optimized. | google.comnih.gov |
| Product Detection | HPLC-UV, activity staining | google.com |
| Optimization Strategy | Design of Experiments (DoE) can expedite the process. | nih.gov |
Genetic Engineering Approaches for Pathway Elucidation
Genetic engineering plays a pivotal role in elucidating and constructing metabolic pathways involving adipoyl-CoA, particularly for the microbial production of valuable chemicals like adipic acid. mdpi.comnih.govresearchgate.net By manipulating the genetic makeup of microorganisms such as Escherichia coli and Saccharomyces cerevisiae, researchers can introduce novel pathways, redirect metabolic flux, and increase the production of desired compounds. mdpi.comresearchgate.net
One key strategy is the reconstruction of pathways, such as the reverse adipate-degradation pathway from organisms like Thermobifida fusca into a host like E. coli. nih.gov This involves cloning and overexpressing the genes encoding the enzymes of the pathway. nih.govgoogle.com For instance, to produce adipic acid from adipyl-CoA, an acyl-CoA thioesterase can be expressed to catalyze the final conversion. mdpi.com
Dynamic regulatory systems can also be engineered to balance cell growth and product formation. mdpi.com These systems can use biosensors that detect the concentration of an intermediate like acyl-CoA and then regulate the expression of pathway enzymes accordingly. mdpi.com
Interactive Table: Genetic Engineering Strategies for Adipoyl-CoA Pathways
| Strategy | Description | Example | Source |
| Pathway Reconstruction | Introducing a heterologous pathway into a host organism. | Reconstructing the reverse adipate-degradation pathway in E. coli. | nih.gov |
| Enzyme Overexpression | Increasing the expression of key or rate-limiting enzymes. | Overexpressing 5-Carboxy-2-pentenoyl-CoA reductase to improve adipic acid yield. | nih.gov |
| Deletion of Competing Pathways | Removing metabolic pathways that consume precursors. | Deleting the succinate-CoA ligase gene to increase succinyl-CoA availability. | nih.gov |
| Dynamic Regulation | Implementing biosensors to control pathway flux in response to metabolite levels. | Using a fatty acyl-CoA responsive sensor to control the expression of biosynthetic genes. | mdpi.com |
| Precursor Supply Enhancement | Engineering pathways to increase the availability of starting materials. | Modifying central metabolism to boost acetyl-CoA and succinyl-CoA pools. | mdpi.comnih.gov |
Proteomic Analysis of Acyl-Coenzyme A Interacting Proteins
The study of interactions between acyl-Coenzyme A (acyl-CoA) molecules and proteins is fundamental to understanding their roles in metabolism, signaling, and gene regulation. These interactions are often transient and pharmacologically complex, making them difficult to detect using traditional proteomic or genomic methods. nih.gov However, advanced methodologies, particularly those leveraging chemoproteomics and mass spectrometry, have enabled significant progress in identifying and characterizing the protein interactome of acyl-CoAs.
Chemoproteomic Platforms for Global Interaction Profiling
A significant advancement in this field is the development of chemoproteomic platforms designed for the high-throughput analysis of acyl-CoA/protein interactions within native cellular environments. nih.govnih.gov One such platform, known as CATNIP (CoA/AcetylTraNsferase Interaction Profiling), utilizes competition-based chemical proteomics to globally map these interactions. nih.gov
The general workflow involves:
Affinity Enrichment: Cellular extracts are incubated with an affinity matrix, such as Lys-CoA Sepharose, which allows for the active-site-dependent enrichment of a broad range of CoA-binding proteins. nih.gov
Competitive Displacement: The assay is performed in the presence of a competing acyl-CoA of interest. The ability of the free acyl-CoA to prevent protein binding to the affinity matrix is measured.
Mass Spectrometry: Proteins that are displaced by the competitor are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govpromega.com
This approach allows for an unbiased, proteome-wide survey of proteins that bind to specific acyl-CoAs. By assessing dose-response relationships, it can reveal distinct "engagement signatures" for different acyl-CoA species, providing insights into the selectivity of these interactions across the proteome. nih.govnih.gov Such systems-level analyses help to annotate both enzymatic and non-enzymatic regulatory functions of acyl-CoAs. nih.gov
Identification of Acyl-CoA Binding Proteins (ACBPs)
A major family of proteins that interact with acyl-CoAs are the Acyl-CoA-Binding Proteins (ACBPs). wikipedia.org These proteins are found across all eukaryotic kingdoms and play crucial roles in the intracellular transport, protection, and pool formation of acyl-CoA esters. nih.govnih.gov ACBPs bind medium- and long-chain acyl-CoA esters with very high affinity. wikipedia.org Proteomic and genetic techniques, such as yeast two-hybrid screens, have been instrumental in identifying the interacting partners of ACBPs, revealing their involvement in diverse cellular processes beyond simple lipid transport, including stress responses and signaling. nih.gov
Plant ACBPs, for example, are categorized into four distinct classes based on their domain architecture, each suggesting different functional capabilities and interaction partners. nih.gov
Table 1: Classes of Plant Acyl-Coenzyme A Binding Proteins (ACBPs)
| Class | Name | Key Structural Features | Size (Amino Acids) |
| Class I | Small ACBPs | Contains a single, conserved ACBP domain. | 88–155 |
| Class II | Ankyrin-repeat ACBPs | Contains an ACBP domain and a C-terminal ankyrin repeat domain for protein-protein interactions. | 260–370 |
| Class III | Large ACBPs | Contains a single ACBP domain but has a larger molecular weight. | 215–700 |
| Class IV | Kelch-ACBPs | Contains an ACBP domain and kelch motifs, which are also known to mediate protein-protein interactions. | Not specified |
This table is based on data from references nih.govnih.gov.
Methodological Approaches in Acyl-CoA Interactomics
The identification of proteins that bind to acyl-CoAs, including adipoyl-CoA, relies on a suite of advanced analytical techniques. Affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone of this research.
Table 2: Advanced Methodologies for Acyl-CoA Interacting Protein Research
| Methodology | Principle | Advantages | Key Findings/Applications |
| Affinity Purification-Mass Spectrometry (AP-MS) | Uses an immobilized acyl-CoA analogue (e.g., on Sepharose beads) as bait to capture interacting proteins from a cell lysate. Bound proteins are eluted and identified by MS. nih.gov | Enables enrichment of low-abundance binding proteins; applicable to a wide range of proteins. | Identification of enzymes, transporters, and regulatory proteins that bind acyl-CoAs. nih.gov |
| CATNIP (CoA/AcetylTraNsferase Interaction Profiling) | A competitive chemoproteomic platform where free acyl-CoAs compete with an affinity resin for protein binding. Displacement is quantified by MS. nih.govnih.gov | Allows for high-throughput, proteome-wide profiling; can determine interaction selectivity and relative affinities. | Revealed diverse acyl-CoA/protein interaction signatures across the human proteome. nih.gov |
| Yeast Two-Hybrid (Y2H) System | A genetic method to detect protein-protein interactions. Used to find proteins that interact with known acyl-CoA binding proteins (like ACBPs). nih.gov | Effective for discovering novel protein-protein interactions in vivo. | Identified numerous partners for Arabidopsis ACBPs, linking them to stress tolerance and oxygen sensing. nih.gov |
| Cellular Thermal Shift Assay (CETSA) | Exploits the principle that ligand binding stabilizes proteins against thermal denaturation. Changes in protein stability upon acyl-CoA binding are measured. promega.com | Allows for the study of interactions in live cells and physiological conditions without chemical probes. | Validation of drug-target engagement; adaptable for metabolite-protein interactions. |
This table is based on data from references nih.govnih.govpromega.comnih.gov.
While much of the existing research has focused on more common fatty acyl-CoAs like acetyl-CoA or palmitoyl-CoA, these proteomic methodologies are fully applicable to the study of adipoyl-CoA interacting proteins. nih.govrsc.org By creating adipoyl-CoA-based affinity probes or using free adipoyl-CoA (sodium salt) in competitive binding assays, researchers can specifically map its protein interaction network, shedding light on its unique biological functions.
Adipoyl Coenzyme a in the Context of Metabolic Perturbations Mechanistic Studies
Dysregulation in Inborn Errors of Metabolism
Inborn errors of metabolism are a class of genetic disorders where a defect in a single gene leads to a non-functional or poorly functional enzyme. wikipedia.org This enzymatic blockade can cause the accumulation of upstream substrates or a deficiency of downstream products, leading to a cascade of metabolic disturbances. wikipedia.orgnih.gov In the realm of fatty acid and dicarboxylic acid metabolism, these errors can lead to the pathological accumulation of various acyl-CoA species, including adipoyl-CoA.
Metabolic Accumulation of Related Dicarboxylic Acyl-CoAs
A prominent feature of several inborn errors of metabolism, especially those affecting mitochondrial fatty acid β-oxidation, is dicarboxylic aciduria, the excretion of significant amounts of dicarboxylic acids in the urine. nih.gov This condition signals a major upstream traffic jam in metabolic pathways. When the primary mitochondrial system for breaking down fatty acids is impaired, the cell reroutes fatty acids to an alternative pathway called ω-oxidation, which occurs in the endoplasmic reticulum. nih.govmdpi.com This process generates dicarboxylic acids, which are then activated to their corresponding dicarboxylyl-CoA thioesters (including adipoyl-CoA, suberoyl-CoA, and sebacoyl-CoA) for further breakdown, primarily in peroxisomes. nih.govnih.gov
However, in conditions like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, the most common inherited fatty acid oxidation disorder, the downstream processing of these dicarboxylyl-CoAs is also inefficient. nih.govwebmd.com This leads to their accumulation within the cell. While direct measurement of intracellular acyl-CoAs is technically challenging, the presence of high levels of dicarboxylic acids in the urine is a strong indicator of the accumulation of their activated CoA-thioester counterparts. nih.gov For instance, in mouse models of certain metabolic disorders, the accumulation of species like dodecanedioic acid has been observed. nih.gov
Table 1: Inborn Errors of Metabolism Associated with Dicarboxylic Aciduria
| Disorder Name | Defective Enzyme/Process | Key Accumulated Metabolites (in urine) |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | Medium-chain acyl-CoA dehydrogenase | Adipic acid, Suberic acid, Sebacic acid |
| Glutaric Aciduria Type I | Glutaryl-CoA dehydrogenase | Glutaric acid, 3-Hydroxyglutaric acid |
| Multiple Acyl-CoA Dehydrogenase Deficiency (MADD) | Electron Transfer Flavoprotein (ETF) or ETF-ubiquinone oxidoreductase | Glutaric, Adipic, Suberic, and other dicarboxylic acids |
This table provides examples of disorders where the accumulation of dicarboxylic acyl-CoAs is inferred from urinary organic acid profiles.
Impact on Protein Acylation and Enzyme Function
The accumulation of reactive metabolites like dicarboxylic acyl-CoAs is not a benign event. Recent research has highlighted a phenomenon of non-enzymatic protein acylation, where the acyl group from an acyl-CoA is transferred to a protein, typically on a lysine (B10760008) residue, without the involvement of an enzyme. nih.govnih.gov Several acyl-CoA species, particularly those with a dicarboxylic structure like glutaryl-CoA and potentially adipoyl-CoA, are sufficiently reactive to acylate proteins non-enzymatically. nih.gov
This aberrant acylation can have profound consequences for protein function. The addition of a bulky, charged acyl group can alter a protein's three-dimensional structure, block active sites, or interfere with protein-protein interactions. nih.gov For example, studies on glutaryl-CoA and 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which accumulate in specific metabolic disorders, have demonstrated their ability to acylate and inhibit key metabolic enzymes. In one study, the incubation of the enzyme malate (B86768) dehydrogenase 2 (MDH2) with HMG-CoA or glutaryl-CoA led to a significant reduction in its catalytic activity, by over 60% and nearly 75% respectively. nih.gov This inhibition of a central enzyme in the tricarboxylic acid (TCA) cycle highlights how the buildup of a specific acyl-CoA can disrupt core energy-producing pathways. nih.gov
This process creates a vicious cycle: a primary genetic defect causes an acyl-CoA to accumulate, which then non-enzymatically modifies and inhibits other unrelated enzymes, leading to secondary energy failure and broader metabolic collapse. nih.gov
Table 2: Research Findings on Acyl-CoA-Mediated Enzyme Inhibition
| Acyl-CoA Species | Target Enzyme | Observed Effect | Reference |
| HMG-CoA | Malate Dehydrogenase 2 (MDH2) | >60% reduction in enzyme activity | nih.gov |
| Glutaryl-CoA | Malate Dehydrogenase 2 (MDH2) | ~75% reduction in enzyme activity | nih.gov |
Interconnections with Broader Cellular Metabolic Dysfunctions
The metabolic perturbations originating from the dysregulation of adipoyl-CoA and its relatives extend beyond the inhibition of specific enzymes. They are intricately linked to broader cellular dysfunctions, particularly centered around the health and function of mitochondria. Coenzyme A and its various acyl-esters are at the very heart of cellular metabolism, regulating the flow of carbon through pathways like the TCA cycle, fatty acid synthesis, and oxidation. imrpress.comimrpress.comdntb.gov.ua
The accumulation of specific acyl-CoAs, such as in inborn errors of metabolism, can lead to a phenomenon termed "CoA sequestration". nih.gov In this state, a significant portion of the mitochondrial CoA pool becomes trapped as an unusable acyl-CoA species. This effectively lowers the availability of free Coenzyme A (CoA-SH), which is essential for numerous reactions, including the first step of the TCA cycle where it is required to form acetyl-CoA. nih.govnih.gov A shortage of free CoA can therefore severely limit the cell's capacity for energy production. nih.gov
This mitochondrial dysfunction can trigger a cascade of detrimental effects. Impaired energy production can lead to cellular stress, the generation of reactive oxygen species (ROS), and disruptions in ion homeostasis. nih.gov In tissues with high energy demands, such as the brain, heart, and muscle, these effects are particularly pronounced and are thought to underlie the severe neurological and myopathic symptoms seen in many of these metabolic disorders. nih.gov Therefore, the dysregulation of a seemingly minor metabolite like adipoyl-CoA, when it accumulates, can contribute to a systemic failure of cellular energy metabolism, illustrating the profound interconnectedness of metabolic pathways. nih.gov
Future Research Directions in Adipoyl Coenzyme a Biochemistry
Elucidation of Undiscovered Metabolic Roles
While adipoyl-CoA is a known precursor in specific metabolic pathways, its complete metabolic network is likely more extensive. Future research will focus on identifying novel roles for this dicarboxylic acyl-CoA. Coenzyme A and its derivatives are central to numerous metabolic processes, including lipid and ketone body metabolism, as well as protein modification. imrpress.comimrpress.com The metabolic pathways involving CoA and its thioesters are linked to a wide range of physiological and pathological states. imrpress.comresearchgate.net
A primary area of investigation will be its potential involvement in cellular signaling and regulation. Acyl-CoAs can act as allosteric regulators of enzymes and influence protein acylation, a post-translational modification that impacts protein function. nih.govnih.gov Research will aim to uncover whether adipoyl-CoA acts as a signaling molecule or a substrate for novel enzymatic reactions beyond its canonical roles. For instance, the discovery of an acyl-coenzyme A synthetase with a high affinity for adipic acid suggests specialized roles, potentially in the biosynthesis of secondary metabolites or antibiotics. google.com The exploration of its metabolism in various organisms and cellular compartments under different physiological conditions, such as endoplasmic reticulum stress, could reveal previously unknown functions. nih.gov
Comprehensive Mapping of Enzyme-Substrate and Protein-Ligand Interactions
A thorough understanding of adipoyl-CoA's function necessitates a complete map of its interactions with enzymes and other proteins. Future studies will employ advanced proteomic and biochemical techniques to identify and characterize these interactions.
Enzyme-Substrate Interactions: The specificity of enzymes for their substrates is crucial for metabolic regulation. Research has shown that acyl-CoA dehydrogenases exhibit specificity based on the length of the acyl chain. nih.gov Similarly, a novel acyl-coenzyme A synthetase has been identified that displays a high affinity for adipic acid compared to other dicarboxylic acids or phenylacetic acid. google.com Future work will involve detailed kinetic analysis of known and newly discovered enzymes that bind adipoyl-CoA. This includes determining binding affinities (Kd), Michaelis constants (Km), and turnover rates (kcat) to understand the efficiency and preference of these enzymes for adipoyl-CoA. Comparative studies using analogues will help probe the structural requirements for substrate binding and catalysis. nih.gov
Protein-Ligand Interactions: Beyond enzymatic catalysis, adipoyl-CoA may interact with non-catalytic proteins, such as receptors and transporters. Long-chain fatty acyl-CoAs are known to activate the ligand-binding and protein kinase activities of certain receptors and can interact with mitochondrial carrier proteins. nih.govnih.gov Investigating whether adipoyl-CoA has similar regulatory roles is a key future direction. Techniques like affinity purification-mass spectrometry (AP-MS) using adipoyl-CoA as bait can identify novel protein binders. The interaction of spin-labeled acyl-CoA analogues with proteins can be studied to understand the nature of these binding events, revealing whether they are competitive or allosteric. nih.govnih.gov
Advanced Structural Studies of Adipoyl-Coenzyme A Binding Sites
Visualizing the precise interactions between adipoyl-CoA and its protein partners at an atomic level is crucial for understanding its function and for designing targeted modulators. Advanced structural biology techniques will be at the forefront of this research.
Computational modeling and crystallography will be employed to solve the three-dimensional structures of enzymes and other proteins in complex with adipoyl-CoA. These studies will reveal the specific amino acid residues that form the binding pocket and interact with the adipoyl moiety and the Coenzyme A scaffold. nih.govlibretexts.org For example, conserved arginine residues have been shown to be critical for interacting with the phosphate (B84403) groups of CoA in some enzymes. nih.gov Structural comparisons with proteins that bind other acyl-CoAs or small molecules like ATP and NAD can provide insights into the evolution of substrate specificity. nih.gov Understanding the conformational changes that occur upon substrate binding, as described by the induced-fit model, is essential for a complete picture of the interaction. libretexts.org Trapping enzymes in intermediate states, for instance with non-hydrolyzable analogues, can provide snapshots of the catalytic cycle. researchgate.net
Development of Novel Biochemical Probes for In Vivo Studies
To study the dynamics of adipoyl-CoA within the complex environment of a living cell, new and specific biochemical probes are required. These tools will enable real-time tracking of its concentration, localization, and flux through metabolic pathways.
A promising approach is the development of semisynthetic biosensors. Building on the success of sensors for Coenzyme A, such as the CoA-Snifits which use Förster resonance energy transfer (FRET), specific sensors for adipoyl-CoA could be engineered. nih.gov These sensors would allow for the measurement of free adipoyl-CoA concentrations in different cellular compartments, such as the mitochondria and cytosol, providing insights into its subcellular homeostasis. nih.gov
Another strategy involves the synthesis of tagged adipoyl-CoA analogues. These could include:
Fluorescently-labeled analogues: For use in fluorescence microscopy to visualize subcellular localization.
Spin-labeled analogues: For electron spin resonance (ESR) studies to probe protein interactions and the membrane environment. nih.gov
Click-chemistry compatible analogues: To allow for the covalent labeling and subsequent identification of interacting proteins in vivo.
These probes will be instrumental in moving from in vitro biochemical characterization to understanding the physiological roles of adipoyl-CoA in a cellular context.
Systems Biology Approaches to Adipoyl-Coenzyme A Homeostasis and Regulation
The concentration of adipoyl-CoA within a cell is not static but is dynamically regulated by a complex network of synthesis, degradation, and transport processes. A systems biology approach, which integrates multiple layers of biological information, is necessary to understand this regulatory network.
This approach will involve the simultaneous measurement of transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) related to dicarboxylic acid metabolism under various conditions. By integrating these datasets, researchers can build computational models of the adipoyl-CoA metabolic network. These models can help predict metabolic fluxes and identify key control points in the pathway. For instance, understanding how the expression of acyl-CoA dehydrogenases or synthetases is regulated can shed light on how cells adapt to changes in dicarboxylic acid availability. nih.gov The broader regulatory mechanisms governing Coenzyme A biosynthesis, involving metabolite feedback and signaling pathways, provide a framework for investigating the specific homeostasis of adipoyl-CoA. nih.govnih.gov Elucidating these complex interactions will be critical for understanding how dysregulation of adipoyl-CoA levels may contribute to disease states. nih.gov
Q & A
Basic Research Questions
Q. How can Adipoyl-Coenzyme A (sodium salt) be synthesized and purified for laboratory use?
- Methodological Answer : Adipoyl-CoA is typically synthesized via enzymatic or chemical acylation of Coenzyme A using adipic acid derivatives. A common protocol involves reacting CoA-SH with adipoyl chloride in a buffered aqueous solution (pH 8.0–8.5) under nitrogen to prevent oxidation. Purification is achieved using reversed-phase HPLC with a C18 column, followed by lyophilization to obtain the sodium salt form. Solubility in water (≥50 mg/mL) should be confirmed spectrophotometrically .
Q. What experimental protocols are recommended for testing the solubility of Adipoyl-CoA sodium salt in aqueous buffers?
- Methodological Answer : Solubility testing should follow standardized protocols for CoA derivatives: prepare serial dilutions in PBS (pH 7.4) or Tris-HCl (pH 8.0), centrifuge at 10,000 × g for 10 min to remove insoluble particulates, and quantify dissolved Adipoyl-CoA via UV-Vis spectroscopy (λ = 260 nm, ε = 15,400 M⁻¹cm⁻¹). Turbidity assays and dynamic light scattering (DLS) can further characterize colloidal stability .
Q. How should researchers validate the structural integrity of Adipoyl-CoA sodium salt post-synthesis?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) to confirm molecular weight (theoretical [M+H]⁺: 835.1 Da) and nuclear magnetic resonance (NMR) to verify the adipoyl moiety (δ 1.6–2.4 ppm for methylene protons). Purity ≥85% by HPLC (C18 column, 0.1% TFA/acetonitrile gradient) is acceptable for most biochemical assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data in Adipoyl-CoA quantification across different analytical platforms (e.g., enzymatic vs. spectrophotometric assays)?
- Methodological Answer : Discrepancies often arise from matrix effects (e.g., buffer composition) or thiol-group oxidation. Validate assays using standardized controls (e.g., commercially available CoA derivatives) and cross-check with enzymatic methods like acyl-CoA synthetase-coupled NADH depletion assays. Normalize results to protein content or internal standards (e.g deuterated Adipoyl-CoA) .
Q. What strategies mitigate Adipoyl-CoA degradation during long-term kinetic studies in cell lysates?
- Methodological Answer : Degradation is caused by endogenous hydrolases. Pre-treat lysates with protease inhibitors (e.g., PMSF) and acyl-CoA hydrolase inhibitors (e.g., 4-bromophenacyl bromide). Store Adipoyl-CoA in aliquots at -80°C with 1–5% DTT to maintain reducing conditions. Monitor stability via time-course HPLC analysis .
Q. How should experimental designs account for Adipoyl-CoA’s role in competitive enzymatic pathways (e.g., β-oxidation vs. acyltransferase activity)?
- Methodological Answer : Use isotopic labeling (¹⁴C-adipoyl-CoA) to trace metabolic flux. For in vitro assays, optimize substrate concentrations (Km for acyltransferases ranges 5–50 µM) and employ kinetic modeling (e.g., Michaelis-Menten with substrate inhibition terms). Include negative controls with CoA-free reaction mixtures to identify non-specific binding .
Data Interpretation & Replication
Q. What statistical approaches are appropriate for analyzing dose-response relationships in Adipoyl-CoA-dependent enzyme activation studies?
- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report EC₅₀, Hill coefficients, and 95% confidence intervals. For heteroscedastic data, apply log transformation or weighted least squares. Replicate experiments ≥3 times with independent preparations to address batch variability .
Q. How can researchers ensure reproducibility of Adipoyl-CoA-dependent assays across laboratories?
- Methodological Answer : Adopt standardized protocols (e.g., BRENDA database guidelines), share raw data via repositories like Zenodo, and use reference materials (e.g., NIST-traceable CoA standards). Interlaboratory validation studies with blinded samples can identify critical variables (e.g., temperature fluctuations, buffer ionic strength) .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
